
1-(2-Chlorobenzyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorobenzyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has gained attention for its potential use in scientific research. This compound is also known as CBP-307 and is a member of the urea class of compounds. CBP-307 has been studied for its potential use in treating various medical conditions, including neurological disorders and cancer.
科学的研究の応用
Pharmaceutical Research as Dapagliflozin Impurity
This compound is known to be related to Dapagliflozin, a medication used to treat type 2 diabetes. It serves as an impurity standard in the quality control and assurance processes during the commercial production of Dapagliflozin . Its role is crucial in ensuring the purity and efficacy of the medication.
Analytical Benchmarking
In the development of analytical methods, this compound can be used as a reference standard. It helps in the validation and calibration of analytical instruments, ensuring accurate measurement of chemical concentrations in various samples .
Toxicity Studies
The compound may be used in toxicity studies to understand the safety profile of Dapagliflozin. It helps in determining the acceptable limits and threshold values of impurities in drug formulations, which is essential for FDA regulations and guidelines .
Chemical Synthesis
As a reagent, this compound is involved in the synthesis of other complex molecules. It can be used to create derivatives or analogs of Dapagliflozin, potentially leading to the discovery of new therapeutic agents .
Drug Formulation Development
In the process of developing new drug formulations, this compound can act as a critical intermediate. It may help in modifying the pharmacokinetic and pharmacodynamic properties of the active pharmaceutical ingredient .
Regulatory Compliance
For Abbreviated New Drug Applications (ANDA) filing to the FDA, this compound is used in impurity profiling. It ensures that generic drug products meet the same standards as their branded counterparts .
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-2-27-17-9-7-16(8-10-17)24-13-15(11-19(24)25)23-20(26)22-12-14-5-3-4-6-18(14)21/h3-10,15H,2,11-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALXUVQLKGXUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

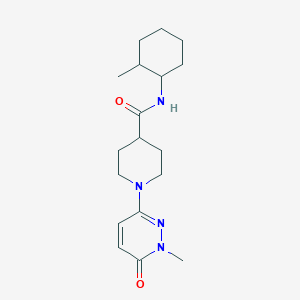
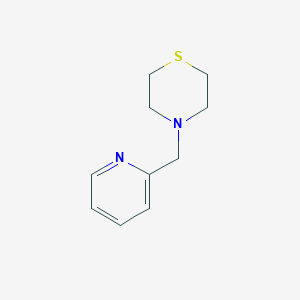
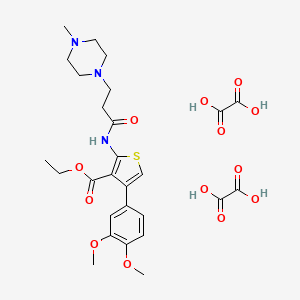
![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2929310.png)
![ethyl 4-[({3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2929311.png)
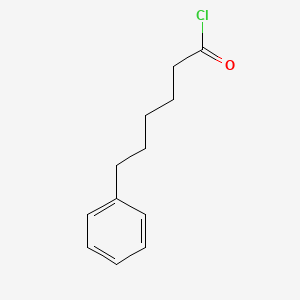


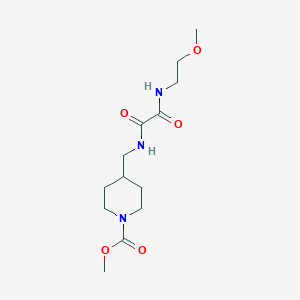
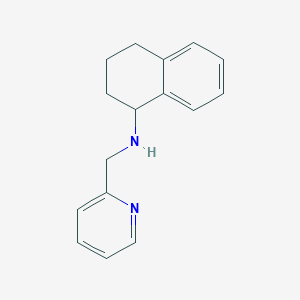
![4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2929321.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(2-phenyloxolan-2-yl)methanone;hydrochloride](/img/structure/B2929322.png)
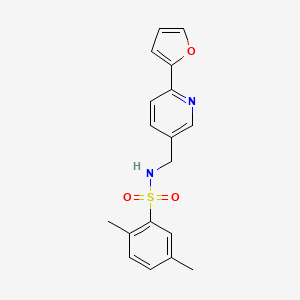
![2,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2929326.png)